VTP 27999-d3
Description
VTP-27999-d3 is a deuterated analog of the non-peptidic renin inhibitor VTP-27999, developed by Vitae Pharmaceuticals. Renin inhibitors are a class of antihypertensive agents targeting the renin-angiotensin-aldosterone system (RAAS). VTP-27999 distinguishes itself from earlier renin inhibitors (e.g., peptide-based agents) by its high oral bioavailability, lack of cytochrome P450 (CYP) enzyme inhibition, and improved pharmacokinetic (PK) stability . The deuterated form, VTP-27999-d3, incorporates three deuterium atoms at metabolically vulnerable positions, a strategy designed to enhance metabolic stability and prolong half-life by reducing first-pass metabolism—a principle known as the deuterium kinetic isotope effect (DKIE) .
Properties
Molecular Formula |
C₂₆H₃₈D₃ClN₄O₅ |
|---|---|
Molecular Weight |
528.1 |
Synonyms |
N-[2-[(R)-(3-chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamic Acid Methyl Ester-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison
The table below compares VTP-27999-d3 with its parent compound (VTP-27999) and other RAAS inhibitors, such as Aliskiren (a marketed non-peptidic renin inhibitor) and Deuterated Drugs in related therapeutic areas.
Key Advantages of VTP-27999-d3
Metabolic Stability: Deuteration aims to reduce oxidative metabolism, addressing a common limitation of non-deuterated renin inhibitors like Aliskiren, which suffers from low bioavailability due to rapid clearance .
Safety Profile : Like VTP-27999, the deuterated form is expected to lack CYP inhibition, minimizing drug-drug interaction risks compared to older RAAS agents (e.g., ACE inhibitors) .
Synthetic Efficiency : VTP-27999’s optimized synthesis (14–17 steps, >80% yield for key intermediates) suggests scalability for deuterated analogs, though deuteration may introduce additional complexity in hydrogen/deuterium exchange steps .
Limitations and Challenges
- Limited Clinical Data: No published studies specifically address VTP-27999-d3’s efficacy or safety.
- Comparative Deuteration Benefits : While deuterated drugs like Deutetrabenazine show clear PK improvements (e.g., doubled half-life), the magnitude of benefit for VTP-27999-d3 remains theoretical .
Q & A
Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?
- Methodological Answer: Deposit raw data in public repositories (e.g., ChEMBL, PRIDE) with standardized metadata. Use controlled vocabularies (e.g., MeSH terms) for interoperability. Publish negative results in dedicated journals to reduce publication bias .
Tables for Quick Reference
| Aspect | Recommended Method | Key Evidence |
|---|---|---|
| Structural Validation | NMR, FTIR, DFT Calculations | |
| Pharmacokinetic Profiling | LC-MS/MS, Organoid Models | |
| Bias Mitigation | Blinding, Propensity Score Matching | |
| Data Reproducibility | Independent Replication, HPLC Validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
